molecular formula C6H13NO2 B056751 Ethyl (3R)-3-aminobutanoate CAS No. 115880-49-4

Ethyl (3R)-3-aminobutanoate

Cat. No.: B056751
CAS No.: 115880-49-4
M. Wt: 131.17 g/mol
InChI Key: HHIOOBJZIASBFF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3R)-3-aminobutanoate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (3R)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIOOBJZIASBFF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The concentrations of the substrates prior to entering the reactor were 0.226 M for ethyl 3-hydroxy-n-butyrate and 1.630 M for aqueous ammonia. The reaction time was 0.201 second, and the aqueous solution obtained after the reaction was examined with a high performance liquid chromatography/mass spectroscopy apparatus, which confirmed that an amino group had been introduced into the ethyl 3-hydroxy-n-butyrate, and that ethyl 3-amino-n-butyrate had been produced. The ethyl 3-amino-n-butyrate concentration was 3.3 mM, and the reaction yield thereof was 1.5%.
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